1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine
CAS No.: 1247593-42-5
Cat. No.: VC11979773
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine - 1247593-42-5](/images/no_structure.jpg)
Specification
CAS No. | 1247593-42-5 |
---|---|
Molecular Formula | C9H14N2O |
Molecular Weight | 166.22 g/mol |
IUPAC Name | (6-propan-2-yloxypyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3 |
Standard InChI Key | DVUYYBSTPKNJAR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=CC=CC(=N1)CN |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The pyridine ring serves as the core structure, with substituents at positions 2 and 6 creating distinct electronic and steric environments. The methanamine group (-CH₂NH₂) at position 2 introduces nucleophilic reactivity, while the propan-2-yloxy group (-OCH(CH₃)₂) at position 6 contributes hydrophobic character and steric bulk .
Stereoelectronic Effects
The electron-withdrawing nature of the pyridine ring polarizes the methanamine group, enhancing its susceptibility to electrophilic attack. Conversely, the isopropoxy group donates electron density via resonance, moderating the ring’s electrophilicity . This interplay influences reactivity in synthetic applications, such as catalysis or intermediate formation.
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is documented, analogous pyridine derivatives suggest viable pathways:
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Etherification Followed by Amination:
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Direct Functionalization:
Optimization Challenges
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Regioselectivity: Competing reactions at pyridine positions 2, 4, and 6 require careful control of reaction conditions (e.g., temperature, catalysts) .
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Amine Protection: The primary amine may necessitate protection (e.g., as a tert-butyl carbamate) during heterocycle functionalization to prevent side reactions .
Physicochemical Properties
Experimental data for this specific compound remain unreported, but inferences from structural analogs provide preliminary insights:
Reactivity and Functionalization
Amine-Driven Reactions
The primary amine participates in:
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Acylation: Forms amides with acyl chlorides or anhydrides (e.g., acetic anhydride yields N-acetyl derivatives) .
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Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .
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Diazotization: Under acidic conditions, forms diazonium salts for coupling reactions .
Pyridine Ring Modifications
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